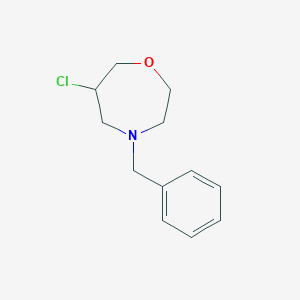
4-Benzyl-6-chloro-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-6-chloro-1,4-oxazepane is a heterocyclic compound that belongs to the oxazepane family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the fourth position and a chlorine atom at the sixth position. The unique structure of this compound makes it an interesting subject for research in various fields, including synthetic organic chemistry, material science, and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-chloro-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-benzyl-1,4-oxazepane with a chlorinating agent to introduce the chlorine atom at the sixth position. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .
化学反応の分析
Types of Reactions
4-Benzyl-6-chloro-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the benzyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield dechlorinated or reduced benzyl derivatives. Substitution reactions can produce a variety of functionalized oxazepane derivatives .
科学的研究の応用
4-Benzyl-6-chloro-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Benzyl-6-chloro-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Benzyl-1,4-oxazepane: Lacks the chlorine atom at the sixth position.
4-Benzyl-6-methylene-1,4-oxazepane: Contains a methylene group instead of a chlorine atom at the sixth position.
4-Benzyl-1,4-oxazepan-6-OL: Contains a hydroxyl group at the sixth position instead of chlorine.
Uniqueness
4-Benzyl-6-chloro-1,4-oxazepane is unique due to the presence of the chlorine atom at the sixth position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the presence of the chlorine atom can enhance the compound’s antimicrobial properties, making it a valuable candidate for drug development .
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
4-benzyl-6-chloro-1,4-oxazepane |
InChI |
InChI=1S/C12H16ClNO/c13-12-9-14(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChIキー |
WTWVWMHBGKOOLO-UHFFFAOYSA-N |
正規SMILES |
C1COCC(CN1CC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















